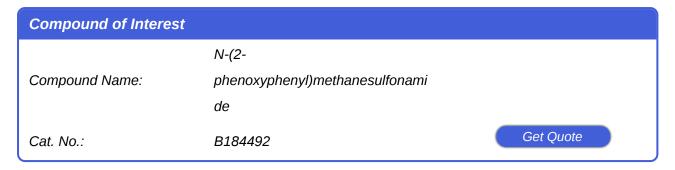


# N-(2-phenoxyphenyl)methanesulfonamide: A Comprehensive Technical Guide to Nimesulide Impurity B

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N-(2-phenoxyphenyl)methanesulfonamide**, designated as Nimesulide impurity B. This document details its chemical identity, potential origins, analytical methodologies for detection and quantification, and available data on its characteristics. This guide is intended to be a valuable resource for professionals involved in the quality control, formulation development, and regulatory submission of Nimesulide.

# **Introduction to Nimesulide and its Impurities**

Nimesulide, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is a non-steroidal antiinflammatory drug (NSAID) with analgesic and antipyretic properties. As with any active pharmaceutical ingredient (API), the purity of Nimesulide is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies worldwide require stringent control and monitoring of these impurities.

Nimesulide impurity B is chemically identified as **N-(2-phenoxyphenyl)methanesulfonamide**. Its presence in the final drug product needs to be carefully monitored to ensure it does not



exceed established safety thresholds.

# **Chemical Profile of Nimesulide Impurity B**

A clear understanding of the chemical properties of N-(2-

**phenoxyphenyl)methanesulfonamide** is fundamental for developing appropriate analytical methods and control strategies.

| Property          | Value  | Reference |  |
|-------------------|--|-----------|--|
| Chemical Name     | N-(2-<br>phenoxyphenyl)methanesulfon<br>amide                | [1][2]    |  |
| Synonyms          | Nimesulide EP Impurity B, 2'-<br>phenoxymethanesulfonanilide | [2]       |  |
| CAS Number        | 51765-51-6   | [1]       |  |
| Molecular Formula | C13H13NO3S   | [1]       |  |
| Molecular Weight  | 263.31 g/mol   | [1][2]    |  |

# **Potential Origins and Synthesis**

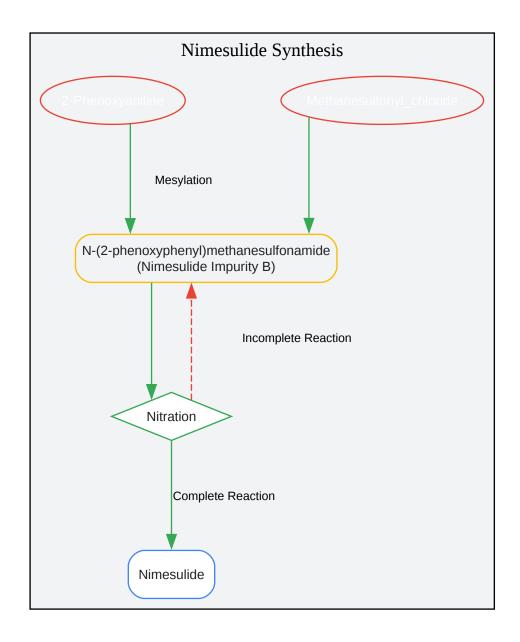
Understanding the potential formation pathways of Nimesulide impurity B is crucial for its control. It can be formed as a process-related impurity during the synthesis of Nimesulide or as a degradation product.

One of the synthetic routes for Nimesulide involves the nitration of 2-phenoxymethanesulfonanilide (which is Nimesulide impurity B) with nitric acid in acetic acid. In this process, incomplete nitration can lead to the presence of unreacted starting material, N-(2-phenoxyphenyl)methanesulfonamide, in the final Nimesulide product.[3]

Another potential route for the formation of impurities is through the degradation of the Nimesulide molecule under various stress conditions.[4]

Logical Relationship: Synthesis of Nimesulide and the Origin of Impurity B





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Caption: Synthesis pathway of Nimesulide highlighting the formation of Impurity B.

# **Analytical Methodologies**

The accurate detection and quantification of Nimesulide impurity B are essential for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.



# RP-HPLC Method for the Determination of Nimesulide and its Impurities

Several studies have reported RP-HPLC methods for the simultaneous determination of Nimesulide and its related substances. While specific validation data for impurity B is not always detailed, the chromatographic conditions provided are suitable for its separation and quantification.

Table of Chromatographic Conditions:

| Parameter          | Condition 1   | Condition 2     |  |
|--------------------|---|-----------------|--|
| Column             | Agilent Zorbax Extend C18 ODS C-18 RP column (2 (150 x 4.6 mm, 5 μm)[5] x 4.6 mm I.D.)[6] |                 |  |
| Mobile Phase       | Acetonitrile:Triethylamine:Wate r (45:0.5:54.5 v/v/v), pH 5.2 with formic acid[5]         |                 |  |
| Flow Rate          | 1.0 mL/min[5]   | 1.0 mL/min[6]   |  |
| Detection          | UV at 230 nm[5]   | UV at 230 nm[6] |  |
| Column Temperature | 40 °C[5]  | Ambient         |  |
| Injection Volume   | 20 μL[5]  | 25 μL[6]        |  |

## **Experimental Protocol: RP-HPLC Analysis**

The following is a generalized protocol based on published methods for the analysis of Nimesulide and its impurities, including impurity B.

#### 1. Preparation of Solutions:

- Mobile Phase: Prepare the mobile phase as described in the table of chromatographic conditions. Filter through a 0.45 μm membrane filter and degas prior to use.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Nimesulide and Nimesulide impurity B reference standards in the mobile phase to obtain a known



concentration.

- Sample Solution: Accurately weigh and dissolve the Nimesulide drug substance or a
  powdered tablet equivalent in the mobile phase to obtain a suitable concentration for
  analysis.
- 2. Chromatographic Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention times and system suitability parameters (e.g., tailing factor, theoretical plates).
- Inject the sample solution.
- Identify the peaks of Nimesulide and impurity B based on their retention times compared to the standard.
- Calculate the amount of impurity B in the sample using the area normalization method or by comparison with the standard.
- 3. Method Validation Parameters: While specific quantitative data for impurity B is not extensively available in the reviewed literature, a typical method validation would include the following parameters with their generally accepted limits:

| Parameter                     | Acceptance Criteria   |
|-------------------------------|---|
| Specificity                   | The method should be able to resolve the impurity peak from the main drug and other impurities. |
| Linearity                     | Correlation coefficient $(r^2) \ge 0.99$  |
| Limit of Detection (LOD)      | Signal-to-Noise ratio of 3:1  |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1   |
| Accuracy                      | % Recovery within 80-120%   |
| Precision                     | Relative Standard Deviation (RSD) ≤ 2%  |



Quantitative Data for Related Nimesulide Impurities (for reference):

While specific LOD and LOQ values for Nimesulide Impurity B were not found in the surveyed literature, the following data for other impurities provides an indication of the sensitivity of the analytical methods.

| Impurity  | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|-------------|-------------|-----------|
| Nimesulide Impurity C (2-phenoxyaniline)          | 0.0044      | 0.0146      | [5]       |
| Nimesulide Impurity D (2-phenoxy-4- nitroaniline) | 0.0026      | 0.0085      | [5]       |
| Nimesulide  | 0.98        | 2.97        | [4]       |

Experimental Workflow: RP-HPLC Analysis of Nimesulide Impurity B



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Caption: A typical workflow for the RP-HPLC analysis of Nimesulide Impurity B.

# **Biological Activity**

There is currently no readily available information in the scientific literature regarding the specific pharmacological or toxicological activities of **N-(2-**



phenoxyphenyl)methanesulfonamide. As an unreacted starting material or a related substance, its biological effects are not expected to be the same as the active pharmaceutical ingredient, Nimesulide. In the absence of such data, controlling its level in the final drug product to as low as reasonably practicable is a standard precautionary measure in the pharmaceutical industry.

### Conclusion

**N-(2-phenoxyphenyl)methanesulfonamide**, or Nimesulide impurity B, is a critical quality attribute to be monitored in the production of Nimesulide. Its primary origin is likely as an unreacted starting material from the synthesis process. Validated RP-HPLC methods are available and suitable for its detection and quantification. While specific quantitative data such as LOD and LOQ for impurity B are not widely published, the methodologies presented provide a solid foundation for its control. Continuous monitoring and adherence to regulatory guidelines are paramount to ensure the quality, safety, and efficacy of Nimesulide-containing drug products. Further research into the potential biological activities of this impurity would be beneficial for a more comprehensive risk assessment.

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# References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Nimesulide Chempedia LookChem [lookchem.com]
- 4. ajpamc.com [ajpamc.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. ijpsonline.com [ijpsonline.com]
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